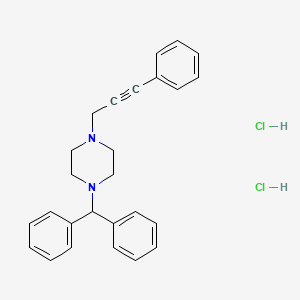![molecular formula C15H16N2OS B4976785 N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4976785.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide, also known as THIP, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. THIP belongs to the class of compounds known as GABA analogs, which are compounds that mimic the action of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide is thought to involve the activation of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a reduction in neuronal activity and a calming effect on the brain. N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide mimics the action of GABA by binding to specific GABA receptors, leading to an increase in GABAergic activity and a reduction in neuronal activity.
Biochemical and Physiological Effects
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. The compound has been shown to increase GABAergic activity in the brain, leading to a reduction in neuronal activity and a calming effect on the brain. N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. The compound is readily available and has been well-characterized in the literature. N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has also been shown to have a range of effects in animal models, making it a useful tool for studying the role of GABAergic activity in the brain.
However, N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide also has several limitations for lab experiments. The compound has a relatively short half-life in the body, which may limit its effectiveness in some experiments. N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide also has a narrow therapeutic window, meaning that it can be toxic at higher doses.
Future Directions
There are several future directions for research on N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide. One area of interest is the potential use of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide as a treatment for anxiety disorders and other neurological disorders. Another area of interest is the development of more potent and selective GABA analogs, which may have greater therapeutic potential than N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide.
Conclusion
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide, or N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide, is a GABA analog that has been extensively studied for its potential therapeutic applications in the field of neuroscience. The compound has been shown to have anxiolytic, sedative, and hypnotic effects in animal models, and has been proposed as a potential treatment for anxiety disorders, insomnia, and other neurological disorders. While N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments, it also has several limitations, and future research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide involves the reaction of 2,3-dihydro-1H-indole with ethyl bromoacetate, followed by the reaction with thiourea to form the desired product. The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has been well-established in the literature, and the compound is readily available for research purposes.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. The compound has been shown to have anxiolytic, sedative, and hypnotic effects in animal models, and has been proposed as a potential treatment for anxiety disorders, insomnia, and other neurological disorders.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-6-3-11-19-14)16-8-10-17-9-7-12-4-1-2-5-13(12)17/h1-6,11H,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQKMQAXFGSRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)

![2-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(3-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4976718.png)
![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)


![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)
![2-iodo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4976795.png)
![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4976808.png)